(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol
Overview
Description
1,2,4-Triazole derivatives have received substantial attention due to their wide range of biological properties . They have been extensively investigated for their therapeutic applications as drugs . Several drugs incorporate the structure of the 1,2,4-triazole ring, showing anticancer and anti-inflammatory activity . The 1,2,4-triazole ring is particularly known for its antifungal therapy .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves reactions with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide . Microwave-assisted synthesis has been used for efficient and rapid synthesis .
Molecular Structure Analysis
The 1,2,4-triazole ring consists of three functional groups: amine, thioamide, and hydrazyl . X-ray crystallography shows that this molecule is polar but with a C=S double bond .
Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives involve cyclization reactions and addition reactions with different aldehydes .
Scientific Research Applications
4AMT-DPM has been studied for its potential applications in various scientific fields. For example, it has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a ligand for metal complexes. Additionally, it has been used to study the structure and properties of proteins, as well as to study the mechanism of action of drugs. Furthermore, it has been used in the synthesis of nanoparticles and in the study of the structure of DNA.
Mechanism of Action
Target of action
The compound belongs to the class of 1,2,4-triazoles, which are known to interact with a variety of biological targets. For example, some 1,2,4-triazole derivatives have been reported to have antiviral, anti-inflammatory, and anticancer activities . .
Mode of action
The mode of action of 1,2,4-triazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. Some 1,2,4-triazole derivatives are known to form chelate rings with metal ions, which could be one possible mode of action .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Given the broad range of activities reported for 1,2,4-triazole derivatives, it’s likely that multiple pathways could be involved .
Advantages and Limitations for Lab Experiments
4AMT-DPM has several advantages for lab experiments. It is a relatively inexpensive compound and is easy to synthesize. Furthermore, it is relatively non-toxic and can be stored for long periods of time without degradation. However, it can be difficult to purify and can react with other compounds in solution.
Future Directions
There are many potential future directions for 4AMT-DPM. For example, it could be used to study the mechanism of action of drugs and to develop new drugs. Additionally, it could be used to study the structure and properties of proteins and to develop new drugs that target specific proteins. Additionally, it could be used to study the structure of DNA and to develop new therapeutic agents. Finally, it could be used to study the biochemical and physiological effects of other compounds and to develop new treatments for various diseases.
Safety and Hazards
properties
IUPAC Name |
4-amino-3-[hydroxy(diphenyl)methyl]-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c16-19-13(17-18-14(19)21)15(20,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,20H,16H2,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBHZXKBLKXFNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NNC(=S)N3N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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